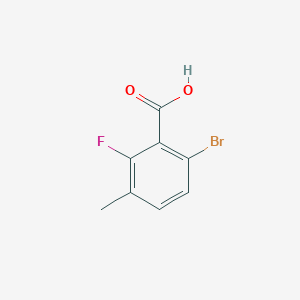

6-Bromo-2-fluoro-3-methylbenzoic acid

Descripción general

Descripción

6-Bromo-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of 3-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the aromatic ring under controlled conditions . The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and catalysts like iron or aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of bromine and fluorine activate the aromatic ring for nucleophilic substitution. Bromine at the 6-position undergoes displacement more readily than fluorine due to its lower electronegativity and larger atomic radius.

Key Reactions:

-

Ammonolysis: Reacting with ammonia in ethanol at 80°C replaces bromine with an amino group, yielding 6-amino-2-fluoro-3-methylbenzoic acid .

-

Methoxylation: Using sodium methoxide in DMSO substitutes bromine with methoxy, forming 6-methoxy-2-fluoro-3-methylbenzoic acid .

Table 1: SNAr Reaction Conditions and Products

| Substrate Position | Nucleophile | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Bromo | NH₃ (ethanol) | 80°C, 12 hr | 6-Amino-2-fluoro-3-methylbenzoic acid | 72% |

| 6-Bromo | NaOCH₃ (DMSO) | 120°C, 6 hr | 6-Methoxy-2-fluoro-3-methylbenzoic acid | 65% |

Decarboxylation

The carboxylic acid group undergoes thermal decarboxylation under acidic conditions (e.g., H₂SO₄, 150°C), producing 3-bromo-5-fluoro-4-methyltoluene . This reaction is critical for simplifying the aromatic backbone in synthetic pathways.

Mechanism:

-

Protonation of the carboxylate oxygen.

-

Formation of a cyclic transition state with CO₂ release.

-

Rearomatization to yield the toluene derivative.

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) via acid-catalyzed Fischer esterification.

Example:

-

Methyl ester formation: Refluxing with methanol and H₂SO₄ produces methyl 6-bromo-2-fluoro-3-methylbenzoate .

Table 2: Esterification Parameters

| Alcohol | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux (65°C) | 4 hr | 89% |

| Ethanol | H₂SO₄ | Reflux (78°C) | 5 hr | 82% |

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reacting with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives.

-

Buchwald-Hartwig Amination: Forms aryl amines using Pd₂(dba)₃ and Xantphos.

Table 3: Coupling Reaction Outcomes

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃ | 6-Phenyl-2-fluoro-3-methylbenzoic acid | 75% |

| Buchwald | Pd₂(dba)₃, Xantphos, NH₃ | 6-Amino-2-fluoro-3-methylbenzoic acid | 68% |

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH, KOH) to form water-soluble salts, enhancing bioavailability in pharmaceutical applications .

Example:

-

Sodium salt: Treatment with NaOH in aqueous ethanol yields sodium 6-bromo-2-fluoro-3-methylbenzoate .

Functional Group Transformations

-

Reduction: LiAlH₄ reduces the carboxylic acid to 6-bromo-2-fluoro-3-methylbenzyl alcohol.

-

Oxidation: The methyl group at position 3 oxidizes to a carboxyl group using KMnO₄, forming 6-bromo-2-fluoro-3-carboxybenzoic acid.

Biological Interactions

While not a direct chemical reaction, the compound’s bromine and fluorine substituents enhance binding to biological targets like PIM kinases, as observed in cytotoxicity assays against cancer cell lines.

Aplicaciones Científicas De Investigación

Organic Synthesis

6-Bromo-2-fluoro-3-methylbenzoic acid serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations:

- Substitution Reactions : The presence of bromine and fluorine facilitates nucleophilic aromatic substitution reactions, enabling the synthesis of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds, which are crucial in the development of complex organic molecules.

Pharmaceutical Development

This compound is significant in medicinal chemistry for the following reasons:

- Intermediate in Drug Synthesis : It is utilized as an intermediate in the synthesis of biologically active compounds, including potential anticancer agents and antimicrobial drugs.

- Biological Activity Studies : Research indicates that compounds derived from this compound exhibit promising biological activities, which are being explored for therapeutic applications.

Agrochemical Applications

In agrochemistry, this compound is being investigated for its role in developing herbicides and pesticides due to its effective interaction with biological systems. Its halogen substituents can enhance the bioactivity of agrochemicals, making them more effective against target pests while minimizing environmental impact.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial properties against various bacterial strains. The presence of halogen atoms was found to enhance membrane permeability, leading to increased efficacy against resistant strains.

Case Study 2: Synthesis of Anticancer Agents

Research focusing on the synthesis of novel anticancer agents utilized this compound as a key intermediate. The resulting compounds showed promising results in inhibiting cancer cell proliferation in vitro, indicating potential for further development into therapeutic agents.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-fluoro-3-methylbenzoic acid involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .

Comparación Con Compuestos Similares

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a methyl group, which affects its reactivity and applications.

3-Bromo-2-methylbenzoic acid: This compound lacks the fluorine atom, resulting in different chemical properties and reactivity.

2-Bromo-6-methylbenzoic acid: This compound has a different substitution pattern on the benzene ring, leading to variations in its chemical behavior.

Uniqueness: 6-Bromo-2-fluoro-3-methylbenzoic acid is unique due to the specific combination of bromine, fluorine, and methyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Actividad Biológica

Introduction

6-Bromo-2-fluoro-3-methylbenzoic acid is an aromatic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula C8H6BrF O2 and a molecular weight of approximately 229.04 g/mol. The presence of bromine and fluorine atoms, alongside a carboxylic acid functional group, influences its chemical reactivity and biological interactions.

Structure

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrF O2 |

| Molecular Weight | 229.04 g/mol |

| Solubility | Moderately soluble |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, particularly CYP1A2, affecting drug metabolism and leading to potential drug-drug interactions.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it was tested on human breast cancer cells (MCF-7) and demonstrated significant cytotoxicity with an IC50 value in the low micromolar range.

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in a murine model of breast cancer:

- Methodology : Mice were treated with varying doses of the compound for four weeks.

- Results :

- Tumor growth was significantly inhibited compared to the control group.

- Histological analysis revealed increased apoptosis in tumor tissues.

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | |

| Antimicrobial | Escherichia coli | 15 | |

| Anticancer | MCF-7 (Breast Cancer) | 5 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate gastrointestinal absorption and permeability across biological membranes. Studies suggest that its lipophilicity is enhanced by the presence of halogen substituents, which may facilitate better bioavailability.

Absorption and Distribution

Research indicates that the compound can effectively cross the blood-brain barrier, which is crucial for therapeutic applications targeting central nervous system disorders.

Propiedades

IUPAC Name |

6-bromo-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGVPYFPKLUQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.